N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide
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Overview
Description
“N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide” is a complex organic compound that incorporates a benzo[d][1,3]dioxole subunit . This compound is part of a class of molecules that have been synthesized and studied for their potential applications in various fields .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . For instance, one method involves a simple condensation method using benzo[d][1,3]dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . Another method involves the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol as a solvent .Molecular Structure Analysis
The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized using various spectroscopic techniques, such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The crystal structure of these compounds has also been analyzed using single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit have been studied . For example, benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine . Additionally, novel benzo[d][1,3]dioxole incorporated diselenide was synthesized and then transformed into various synthetically important unsymmetrical monoselenides .Physical and Chemical Properties Analysis
The physical and chemical properties of compounds incorporating the benzo[d][1,3]dioxole subunit have been analyzed using various techniques . For instance, the thermal decomposition behavior of these compounds was studied by thermogravimetric analysis .Scientific Research Applications
Antihyperglycemic Agents
- Benzamide derivatives, specifically 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamides, have been studied for their antidiabetic properties, indicating potential applications as antihyperglycemic agents (Nomura et al., 1999).
Cancer Treatment
- Compounds containing benzamide structures have been identified for their role in inhibiting PARP enzymes, showcasing their potential in cancer treatment through enhancing the efficacy of other cancer therapies (Penning et al., 2009).
Supramolecular Gelators
- N-(thiazol-2-yl)benzamide derivatives have shown potential as supramolecular gelators, exploring the role of non-covalent interactions in gelation behavior. This application is significant for material science and engineering (Yadav & Ballabh, 2020).
Antifibrotic Drug Potential
- Another benzamide derivative has been investigated for its pharmacokinetics and tissue distribution, highlighting its potential as an oral anti-fibrotic drug. This application is critical for treating fibrosis-related diseases (Kim et al., 2008).
Antimicrobial Agents
- Research into benzimidazol-1-yl-methyl-benzamide derivatives has demonstrated potential antimicrobial properties, suggesting applications in combating microbial infections (Sethi et al., 2016).
Future Directions
The future directions for research on “N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide” and similar compounds could include further exploration of their potential applications in various fields, such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, further studies could focus on the synthesis of new derivatives and the investigation of their properties .
Mechanism of Action
Target of Action
The primary targets of this compound are microtubules and their component protein, tubulin . These are crucial structures in the cell, playing a vital role in cell division and intracellular transport. The compound’s interaction with these targets can have significant effects on cell function and viability.
Mode of Action
The compound interacts with its targets by modulating microtubule assembly . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . The resulting changes can lead to a mitotic blockade and cell apoptosis .
Biochemical Pathways
The affected pathways primarily involve the cell cycle and apoptosis . By causing cell cycle arrest at the S phase, the compound disrupts normal cell division . This, coupled with the induction of apoptosis, leads to a decrease in the viability of cancer cells .
Pharmacokinetics
This rule predicts good bioavailability in humans for compounds that meet certain criteria related to molecular weight, hydrogen bond donors and acceptors, lipophilicity, and molar refractivity .
Result of Action
The compound’s action results in potent growth inhibition properties against various human cancer cell lines . For instance, it has been shown to have IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines . This indicates a strong antitumor activity.
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-17(12-4-2-1-3-5-12)19-9-14-10-20(18(22)25-14)13-6-7-15-16(8-13)24-11-23-15/h1-8,14H,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPZATPUBKHFFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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